2-(4-Bromothiophen-2-yl)-2-methoxyacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromothiophen-2-yl)-2-methoxyacetic acid is an organic compound that features a brominated thiophene ring and a methoxyacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-bromothiophene-2-carbaldehyde with sodium borohydride in anhydrous tetrahydrofuran to yield (4-bromothiophen-2-yl)methanol . This intermediate can then be oxidized and further reacted to introduce the methoxyacetic acid group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar steps as the laboratory synthesis, optimized for yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromothiophen-2-yl)-2-methoxyacetic acid can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding carboxylic acids.
Reduction: The bromine atom can be reduced to form thiophene derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Palladium catalysts are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of thiophene derivatives.
Substitution: Formation of various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
2-(4-Bromothiophen-2-yl)-2-methoxyacetic acid has several applications in scientific research:
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Used in the synthesis of materials with specific electronic properties, such as conductive polymers.
Mechanism of Action
The mechanism of action of 2-(4-Bromothiophen-2-yl)-2-methoxyacetic acid depends on its application. In organic synthesis, it acts as a precursor or intermediate in various reactions. In medicinal chemistry, its mechanism would involve interactions with biological targets, potentially affecting molecular pathways related to its structure.
Comparison with Similar Compounds
Similar Compounds
(4-Bromothiophen-2-yl)methanol: A related compound with a hydroxyl group instead of the methoxyacetic acid moiety.
4-Bromothiophene-2-carbaldehyde: Another related compound used as an intermediate in the synthesis of 2-(4-Bromothiophen-2-yl)-2-methoxyacetic acid.
Properties
IUPAC Name |
2-(4-bromothiophen-2-yl)-2-methoxyacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO3S/c1-11-6(7(9)10)5-2-4(8)3-12-5/h2-3,6H,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWWDRLKRKNWXDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC(=CS1)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.